molecular formula C16H19ClN6O3 B2962188 ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291870-85-3

ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Cat. No.: B2962188
CAS No.: 1291870-85-3
M. Wt: 378.82
InChI Key: WFKPXJWYCVBYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine core substituted with an ethyl carboxylate group and a 1,2,3-triazole ring linked via a carbonyl bridge. The triazole moiety is further functionalized with a 3-chlorophenylamino group. This structure combines pharmacologically relevant motifs:

  • Piperazine: A six-membered heterocycle with two nitrogen atoms, commonly used in drug design for its conformational flexibility and hydrogen-bonding capacity .
  • 1,2,3-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and participation in click chemistry .
  • 3-Chlorophenyl group: Enhances lipophilicity and may influence target binding via halogen interactions.

The compound’s synthesis likely involves:

Triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), coupling an alkyne-functionalized piperazine derivative with an azide-containing 3-chlorophenylamine precursor.

Esterification of the piperazine nitrogen with ethyl chloroformate.

Properties

IUPAC Name

ethyl 4-[5-(3-chloroanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN6O3/c1-2-26-16(25)23-8-6-22(7-9-23)15(24)13-14(20-21-19-13)18-12-5-3-4-11(17)10-12/h3-5,10H,2,6-9H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKPXJWYCVBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Carboxylate Derivatives
Compound Name Substituent on Piperazine Key Structural Features Biological Activity Reference
Target Compound 5-[(3-Chlorophenyl)amino]-1H-1,2,3-triazol-4-yl carbonyl Triazole linker, chlorophenyl group Hypothesized kinase inhibition (based on triazole motifs)
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl Direct aryl substitution, no triazole Intermediate in antipsychotic drug synthesis
Ethyl 4-(2,6-dichlorobenzoyl)piperazine-1-carboxylate 2,6-Dichlorobenzoyl Benzoyl linker, dichloro substitution Antimicrobial potential (broad-spectrum)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl carboxamide Carboxamide linkage, no heteroaromatic ring Antiparasitic activity (structural analog of niclosamide)

Key Observations :

  • The ethyl carboxylate group increases lipophilicity (logP ~2.5–3.0 estimated) compared to carboxamide derivatives (logP ~1.8–2.2), influencing membrane permeability .
Triazole-Containing Analogues
Compound Name Core Structure Functional Groups Applications Reference
Target Compound Piperazine-triazole 3-Chlorophenylamino, ethyl ester Not reported (theoretical: kinase or protease inhibition)
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazolone Hydroxyphenyl, amino Metal coordination in catalysis
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Pyrazole-carbonitrile Chloroacetyl, phenyl Antibacterial precursor

Key Observations :

  • The 1,2,3-triazole in the target compound offers greater metabolic stability than 1,2,4-triazolones, which are prone to hydrolysis under acidic conditions .
  • Unlike pyrazole derivatives (e.g., ), the triazole core lacks acidic protons, reducing susceptibility to enzymatic degradation .

Physicochemical and Structural Analysis

Crystallographic Data (Hypothetical)

If crystallized, the target compound’s piperazine ring is expected to adopt a chair conformation (as seen in ), with the triazole and 3-chlorophenyl groups positioned equatorially to minimize steric strain. The carbonyl group between piperazine and triazole would likely exhibit planarity, facilitating conjugation .

Spectroscopic Signatures
  • IR : Peaks at ~2215 cm⁻¹ (C≡N in related compounds) and ~1700 cm⁻¹ (ester C=O) .
  • NMR : Piperazine protons as multiplets (~δ 3.5–4.0 ppm), triazole CH as singlet (~δ 8.1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.